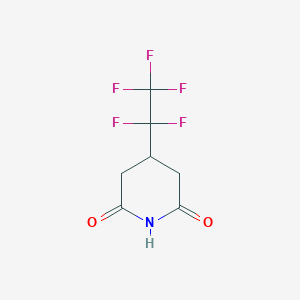![molecular formula C8H7F3N2O2 B13544612 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring:
Cyclopropane Formation: The cyclopropane ring is usually formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts like rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the pyrazole ring, making it less versatile in terms of reactivity and applications.
1-(Trifluoromethyl)-1H-pyrazole: Does not contain the cyclopropane carboxylic acid moiety, limiting its potential in certain synthetic applications.
Uniqueness
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and cyclopropane carboxylic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H7F3N2O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1-[1-(trifluoromethyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-1-5(12-13)7(2-3-7)6(14)15/h1,4H,2-3H2,(H,14,15) |
Clave InChI |
MLRRSQFNVSXPAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NN(C=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



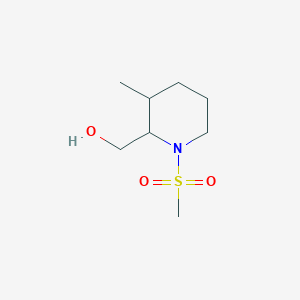
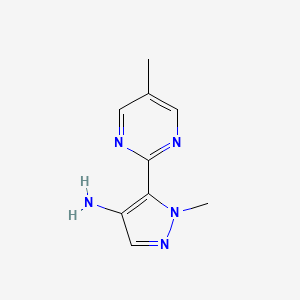
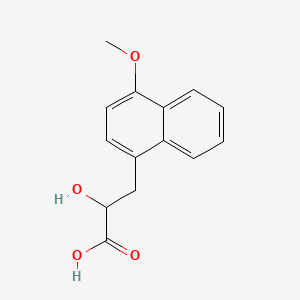
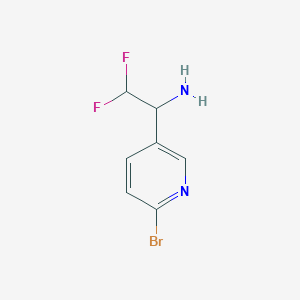

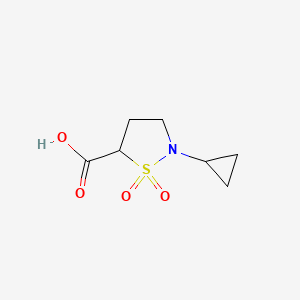
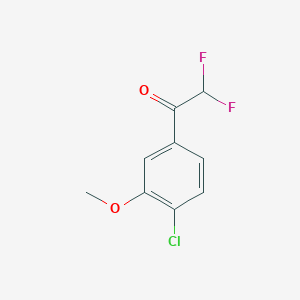

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
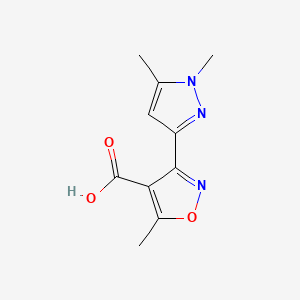

![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
